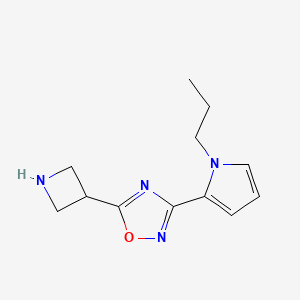
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevance in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N4O, with a molecular weight of 232.28 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2098121-51-6 |
| Molecular Formula | C12H16N4O |
| Molecular Weight | 232.28 g/mol |
Anticancer Activity
Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For example, studies have reported that compounds with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 μM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . In vitro studies indicated that these compounds could induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage .
Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of oxadiazole derivatives and found that one compound exhibited an IC50 value of 15.63 μM against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38 μM) . This suggests potential for further development as a therapeutic agent.
Antimicrobial Activity
The oxadiazole ring has been associated with antimicrobial properties, including antibacterial and antifungal activities. Compounds containing this scaffold have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .
Antibacterial Efficacy
In a comparative study, several oxadiazole derivatives were synthesized and tested for their antibacterial activity. Some derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds with the oxadiazole moiety have also been investigated for anti-inflammatory and analgesic properties. Reports indicate that certain derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : Activation of the p53 pathway leading to increased expression of apoptotic markers.
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes critical for cancer cell proliferation.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(1-propylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-5-16-6-3-4-10(16)11-14-12(17-15-11)9-7-13-8-9/h3-4,6,9,13H,2,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOPCXGKJNBJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C2=NOC(=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















